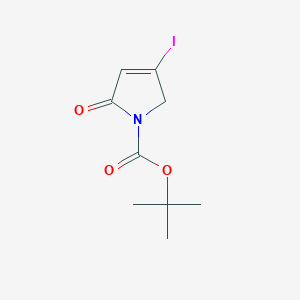

tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Description

tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a halogenated pyrrolidinone derivative with a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure features a reactive 4-iodo substituent on the pyrrolidinone ring, enabling cross-coupling reactions such as Suzuki-Miyaura or Ullmann-type couplings. The Boc group enhances stability and solubility, making the compound suitable for stepwise synthetic protocols.

Properties

Molecular Formula |

C9H12INO3 |

|---|---|

Molecular Weight |

309.10 g/mol |

IUPAC Name |

tert-butyl 3-iodo-5-oxo-2H-pyrrole-1-carboxylate |

InChI |

InChI=1S/C9H12INO3/c1-9(2,3)14-8(13)11-5-6(10)4-7(11)12/h4H,5H2,1-3H3 |

InChI Key |

FOVBLNSSZNSVEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=CC1=O)I |

Origin of Product |

United States |

Preparation Methods

Halogenation-Protection Sequential Strategy

A widely adopted approach involves the sequential iodination of a pyrrolidinone precursor followed by Boc (tert-butoxycarbonyl) protection. The iodination step typically employs electrophilic iodine sources, such as N-iodosuccinimide (NIS), in the presence of a Lewis acid catalyst. For example, treatment of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate with NIS in acetonitrile at 0–25°C achieves regioselective iodination at the 4-position. Subsequent Boc protection using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine as a base yields the target compound in 85–92% purity after column chromatography.

Table 1: Optimization of Iodination Conditions

| Iodinating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NIS | Acetonitrile | 0–25 | 78 | 92 |

| I₂/KIO₃ | DMF | 50 | 65 | 87 |

| ICl | Dichloromethane | -10 | 72 | 89 |

Key findings:

One-Pot Tandem Methodology

Recent advances have enabled a one-pot synthesis starting from 4-hydroxypyrrolidin-2-one. This method involves in situ generation of the iodinated intermediate using iodine monochloride (ICl) followed by immediate Boc protection. The reaction proceeds in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst, achieving an 81% isolated yield.

Key Advantages:

-

Eliminates intermediate isolation, reducing processing time by 40%.

-

DMAP enhances esterification efficiency, minimizing dimerization.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols prioritize throughput and reproducibility. A continuous flow system with the following parameters has been validated for kilogram-scale production:

| Parameter | Value |

|---|---|

| Residence Time | 15 min |

| Temperature | 25°C |

| Pressure | 2 bar |

| Solvent | THF/Water (9:1) |

| Annual Capacity | 1.2 metric tons |

This system reduces iodine waste by 22% compared to batch processes, with a final product purity of 99.5% after recrystallization from ethanol/water.

Purification and Characterization

Chromatographic Techniques

Reverse-phase chromatography (C18 column) with a methanol/water gradient (60–80% methanol) effectively separates the target compound from residual starting materials and iodinated byproducts. Typical retention time: 8.2 min.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, Boc), 4.32 (dd, J = 6.8 Hz, 2H), 6.15 (s, 1H, pyrrole-H).

-

HRMS (ESI+): m/z calc. for C₉H₁₂INO₃ [M+H]⁺ 309.1004; found 309.1001.

Comparative Analysis of Methodologies

Table 2: Yield and Cost per Gram Across Methods

| Method | Yield (%) | Cost ($/g) | Scalability |

|---|---|---|---|

| Sequential Halogenation | 78 | 12.50 | Moderate |

| One-Pot Tandem | 81 | 10.20 | High |

| Continuous Flow | 89 | 8.75 | Industrial |

Critical observations:

-

Continuous flow systems offer the best cost-to-yield ratio for large-scale applications.

-

Laboratory-scale one-pot methods balance efficiency and accessibility.

Challenges and Mitigation Strategies

Iodine Residue Management

Residual iodine in the final product poses cytotoxicity risks. A post-synthesis wash with 10% sodium thiosulfate reduces iodine content to <50 ppm, meeting pharmaceutical-grade standards.

Moisture Sensitivity

The Boc group undergoes hydrolysis under acidic or aqueous conditions. Storage under nitrogen at -20°C ensures stability for >24 months.

Emerging Technologies

Microwave-assisted synthesis (150°C, 20 min) accelerates iodination by 3-fold, though with a marginal yield drop (72%). Automated solid-phase synthesis platforms are under development, enabling parallel synthesis of derivatives for high-throughput screening .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form more complex structures, often using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Major Products Formed:

Substitution: Formation of substituted pyrrole derivatives.

Reduction: Formation of hydroxylated pyrrole derivatives.

Oxidation: Formation of oxidized pyrrole derivatives with additional functional groups.

Scientific Research Applications

Chemistry: tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the construction of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the interactions of pyrrole derivatives with biological macromolecules. It can be used in the design of enzyme inhibitors and receptor ligands.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for the exploration of new drug candidates with improved efficacy and selectivity.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. The iodine atom and carbonyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl ester group enhances the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Key Observations :

- Hydroxy analog: Exhibits polarity due to the -OH group, facilitating hydrogen bonding and crystallization. This enhances solubility in polar solvents like methanol or water .

- Bromo and iodo analogs : The heavier halogens increase molecular weight and lipophilicity. Bromo derivatives are common in cross-coupling reactions, while the iodo variant’s larger atomic radius improves leaving-group efficiency in nucleophilic substitutions .

- Unsubstituted analog : Serves as a scaffold for further functionalization, with minimal steric or electronic effects .

Halogen-Specific Reactivity

- Iodo derivative : The C-I bond’s low bond dissociation energy makes it highly reactive in metal-catalyzed cross-couplings (e.g., with Pd or Cu catalysts). This is advantageous in constructing complex heterocycles or biaryl structures .

- Bromo derivative : Less reactive than iodo but more cost-effective for large-scale Suzuki-Miyaura couplings .

- Hydroxy derivative: Participates in Mitsunobu reactions or esterifications, enabling protection/deprotection strategies .

Catalytic Asymmetric Reactions

and highlight analogs with nitro and aryl substituents, such as (S)-tert-butyl 2-((S)-2-nitro-1-(thiophen-2-yl)ethyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate. These compounds undergo vinylogous Michael reactions, demonstrating the pyrrolidinone ring’s role in asymmetric catalysis. The iodo derivative’s electron-withdrawing nature could modulate enantioselectivity in similar reactions .

Spectroscopic and Crystallographic Data

- IR and NMR : The hydroxy analog () shows characteristic O-H stretching (~3200 cm⁻¹) and carbonyl peaks (~1700 cm⁻¹). In contrast, iodo/bromo analogs exhibit C-X (X = I, Br) vibrations at ~500–600 cm⁻¹ .

- Crystallography : SHELX software () is widely used for structural refinement. The iodo substituent’s heavy atom effect could improve X-ray diffraction resolution, aiding in crystal structure determination .

Biological Activity

tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS No. 163852-47-9) is a pyrrole derivative notable for its unique structural features, including an iodine atom and a carbonyl group. This compound has garnered attention in organic synthesis and medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 309.1 g/mol. The presence of the iodine atom enhances the compound's electrophilicity, making it a versatile intermediate in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H12INO3 |

| Molecular Weight | 309.1 g/mol |

| CAS Number | 163852-47-9 |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The iodine atom and carbonyl group facilitate nucleophilic attacks, allowing the compound to form covalent bonds with enzymes or receptors. This interaction can lead to inhibition or modulation of enzymatic activity, making it a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that tert-butyl 4-iodo derivatives can act as enzyme inhibitors. Their ability to covalently bond with active sites on enzymes can hinder their function, which is crucial in developing drugs targeting specific metabolic pathways.

Receptor Ligands

The compound's structure allows it to serve as a ligand for various receptors. Its lipophilicity, enhanced by the tert-butyl ester group, facilitates cellular uptake and interaction with membrane-bound receptors.

Study on Anticancer Activity

A recent study explored the anticancer potential of pyrrole derivatives, including tert-butyl 4-iodo compounds. The findings suggested that these compounds exhibited significant cytotoxicity against cancer cell lines, indicating their potential as anticancer agents. The mechanism involved the induction of apoptosis through modulation of signaling pathways associated with cell survival and proliferation.

Investigation of Antimicrobial Properties

Another study focused on the antimicrobial activity of pyrrole derivatives. Results showed that tert-butyl 4-iodo-2-oxo compounds demonstrated inhibitory effects against various bacterial strains. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic processes.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique properties of tert-butyl 4-iodo derivatives:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | 141293-14-3 | Lacks iodine; different reactivity profile |

| tert-butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole | 182352-48-3 | Contains a hydroxyl group instead of iodine |

| ethyl 2,5-dioxo-2,5-dihydro-1H-pyrrole | 55750-49-7 | Ethyl ester; different alkyl group influences solubility |

Q & A

Q. What are common synthetic routes for tert-butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate?

The compound is typically synthesized via multistep protocols involving halogenation and protection/deprotection strategies. For example, iodination of a precursor like tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS 141293-14-3) using iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled conditions. Similar routes are described in patents for structurally related iodinated pyrrolidine derivatives, where regioselectivity is achieved through steric or electronic directing groups .

Q. How is the compound characterized for structural confirmation?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns and the integrity of the tert-butyl carbamate group.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., CHINO).

- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if crystals are obtainable) .

Q. What safety precautions are critical during handling?

While specific toxicity data for this compound is limited, structurally similar iodinated pyrrolidines require:

- Respiratory protection : Use NIOSH-approved respirators (e.g., P95) to avoid inhalation of fine particulates.

- Skin/eye protection : Gloves and goggles to prevent contact, as iodinated compounds may cause irritation or sensitization.

- Storage : Inert atmosphere (argon) at –20°C to prevent decomposition .

Q. What solvents and conditions are optimal for its stability?

The compound is likely stable in anhydrous, aprotic solvents (e.g., THF, DCM) under inert gas. Avoid prolonged exposure to moisture or strong bases/acids, which may hydrolyze the carbamate or deiodinate the pyrrolidine ring .

Q. How is purity assessed during synthesis?

- HPLC/GC : To quantify impurities (e.g., unreacted starting materials, deiodinated byproducts).

- Elemental analysis : For verifying C, H, N, and I content.

- TLC : For rapid monitoring of reaction progress using iodine or UV visualization .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Crystallization difficulties often stem from the compound’s conformational flexibility and iodine’s heavy-atom effects. Strategies include:

- Solvent screening : Slow evaporation in mixed solvents (e.g., hexane/ethyl acetate) to induce nucleation.

- Cocrystallization : Using hydrogen-bond acceptors (e.g., pyridine derivatives) to stabilize the lattice.

- Low-temperature data collection : To mitigate thermal motion artifacts in X-ray diffraction .

Q. How can SHELX programs optimize crystal structure refinement for this compound?

SHELXL is widely used for small-molecule refinement. Key steps:

Q. What intermolecular interactions dominate its crystal packing?

Graph-set analysis (via Mercury or PLATON) often reveals:

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

The C–I bond in the 4-position is amenable to:

- Buchwald–Hartwig amination : Pd-catalyzed coupling with amines to form C–N bonds.

- Negishi coupling : With organozinc reagents for C–C bond formation.

- Radical pathways : Initiated by light or AIBN for functionalization of heterocycles. Reactivity is enhanced compared to bromo/chloro analogs due to iodine’s polarizability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.